N-Phenyl-4-piperidinecarboxamide hydrochloride

Description

The exact mass of the compound N-Phenyl-4-piperidinecarboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Phenyl-4-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-4-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVNAQHWGKAFQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-85-7 |

Source

|

| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating N-Phenyl-4-piperidinecarboxamide in Modern Chemistry

An In-depth Technical Guide to N-Phenyl-4-piperidinecarboxamide Hydrochloride (CAS 73415-85-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

N-Phenyl-4-piperidinecarboxamide, often referred to as isonipecotanilide, is a molecule of significant interest within medicinal chemistry and synthetic research. Its core structure, featuring a piperidine ring linked to an aniline moiety via a carboxamide group, serves as a versatile scaffold for developing a range of biologically active agents. While the CAS number 73415-85-7 technically refers to the free base, in research and development settings, it is frequently handled as its hydrochloride salt to enhance stability and aqueous solubility.

This guide provides a comprehensive technical overview of N-Phenyl-4-piperidinecarboxamide hydrochloride. We will move beyond a simple recitation of data, delving into the causality behind synthetic strategies, the logic of analytical method development, and the context of its potential applications. This molecule is not only a subject of study in its own right, with reported antiplatelet activity[1], but also serves as a critical structural analog for understanding more complex molecules, including dual-target inhibitors for neurodegenerative diseases and intermediates in pharmaceutical synthesis[2]. Understanding its properties is therefore a valuable pursuit for any professional in the field.

Section 1: Core Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are the foundation of all subsequent research.

Chemical Structure and Identifiers

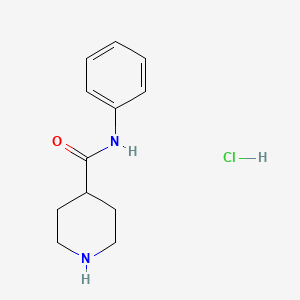

The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen, which is the most likely site given its higher pKa compared to the amide nitrogen.

Caption: Fig. 1: Chemical Structure of N-Phenyl-4-piperidinecarboxamide Hydrochloride

Data Summary Table

The following table summarizes key identifiers and computed or experimentally-derived properties. Data for the hydrochloride salt is often limited; therefore, properties of the free base or closely related structures are included for context.

| Property | Value | Source / Notes |

| IUPAC Name | N-phenylpiperidine-4-carboxamide hydrochloride | Standard nomenclature. |

| Synonyms | Isonipecotanilide hydrochloride | Common trivial name. |

| CAS Number | 73415-85-7 (Free Base) | The primary CAS number refers to the parent compound. |

| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated for the hydrochloride salt. |

| Molecular Weight | 240.73 g/mol | Calculated for the hydrochloride salt. |

| Appearance | White to off-white crystalline powder | Typical appearance for similar hydrochloride salts.[3] |

| Melting Point | >200 °C (decomposes) | Estimated. High melting points are characteristic of organic salts. For example, Isonipecotic acid hydrochloride melts at 295 °C.[3] |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | The hydrochloride form significantly increases aqueous solubility compared to the free base, a key reason for its use. Isonipecotic acid hydrochloride is highly water-soluble (320 g/L).[3] |

| logP (Octanol/Water) | ~1.85 (Free Base) | Calculated for the related N-Phenyl-4-piperidinamine, indicating moderate lipophilicity of the core structure before salt formation.[4] |

Section 2: Rational Synthesis and Purification Strategy

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride is a two-stage process: formation of the amide bond followed by conversion to the hydrochloride salt. The choice of reagents and conditions is critical for achieving high yield and purity.

Synthesis Pathway: Amide Coupling and Salt Formation

The most direct and common route involves the coupling of a piperidine-4-carboxylic acid derivative with aniline. To avoid polymerization and side reactions, the piperidine nitrogen must be protected, typically with a Boc (tert-butyloxycarbonyl) group, which is acid-labile and easily removed.

Caption: Fig. 2: General Synthesis and Workup Workflow.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry practices for amide bond formation and deprotection.[5]

Part A: Synthesis of N-Boc-N-phenyl-4-piperidinecarboxamide

-

Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add N-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Scientist's Note: DMF is an excellent choice for its ability to dissolve a wide range of reactants, but DCM is often preferred for easier workup and removal. The choice depends on the scale and solubility of the specific batch of starting materials.

-

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20-30 minutes.

-

Scientist's Note: HATU is a highly efficient, modern coupling reagent that minimizes racemization and side reactions compared to older reagents like DCC. The pre-activation step ensures the carboxylic acid is converted to a highly reactive ester before the amine is introduced, maximizing yield.

-

-

Amine Addition: Add aniline (1.05 eq) dropwise to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purify further by flash chromatography if necessary.

Part B: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified intermediate from Part A in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

-

Acidification: Add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl gas in diethyl ether) dropwise with stirring.

-

Scientist's Note: Using a pre-prepared solution of HCl in an organic solvent prevents the introduction of water, which could complicate precipitation and drying. The immediate precipitation of the hydrochloride salt drives the deprotection reaction to completion.

-

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield N-Phenyl-4-piperidinecarboxamide hydrochloride.

Section 3: Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of the final compound is a non-negotiable step in any synthetic workflow.

Caption: Fig. 3: Standard Analytical Workflow for Compound Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex but predictable. Key expected signals include:

-

Aromatic Protons (Phenyl): Multiplets in the δ 7.0-7.8 ppm range.

-

Amide N-H: A broad singlet, typically δ 8.0-9.5 ppm.

-

Piperidine Protons: A series of complex multiplets in the δ 1.5-3.5 ppm range. The protons adjacent to the protonated nitrogen (positions 2 and 6) will be shifted downfield.

-

Piperidine N-H₂⁺: A very broad signal, often hard to distinguish from the baseline, significantly downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic peak around δ 170-175 ppm.

-

Aromatic Carbons: Peaks between δ 120-140 ppm.

-

Piperidine Carbons: Aliphatic signals in the δ 25-50 ppm range.

-

Mass Spectrometry (MS)

Using Electrospray Ionization in positive mode (ESI+), the expected observation is the molecular ion of the free base. The hydrochloride salt will dissociate in the spray.

-

Expected [M+H]⁺: 205.13 m/z for C₁₂H₁₇N₂O⁺. High-resolution mass spectrometry should confirm this exact mass.

Infrared (IR) Spectroscopy

-

N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A very broad band from 2500-3000 cm⁻¹, characteristic of R₃N⁺-H stretching.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1650-1670 cm⁻¹.

-

C-N Bending (Amide II): A peak near 1550 cm⁻¹.

-

C-H Stretches (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of the final product.

-

Proposed HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Scientist's Note: The acidic modifier is crucial. It ensures the piperidine nitrogen remains protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.

-

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the phenyl ring) or Charged Aerosol Detection (CAD) for universal detection.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to all detected peaks.

-

Section 4: Applications and Biological Context

While not a blockbuster drug itself, N-Phenyl-4-piperidinecarboxamide is part of a chemical family with demonstrated and potential bioactivity.

Reported Antiplatelet and Cardiovascular Activity

Some commercial suppliers note that N-Phenylpiperidine-4-carboxamide may act as an inhibitor of thromboxane A2 production, a key mediator in platelet aggregation and vasoconstriction[1]. This suggests potential utility as a lead compound in the development of anti-thrombotic agents for treating high blood pressure or preventing strokes[1]. It is also reported to inhibit soluble guanylate cyclase, further contributing to antiplatelet effects[1].

A Scaffold for Neuroactive Compounds

The isonipecotamide core is a privileged scaffold in neuroscience drug discovery. Research has shown that derivatives of this structure can act as dual inhibitors of cholinesterases and coagulation factors, making them potential therapeutic candidates for Alzheimer's disease, which has links to cerebrovascular pathology[2]. The core structure of N-Phenyl-4-piperidinecarboxamide provides a foundational template for exploring such dual-activity ligands.

Relevance to Fentanyl Synthesis and Forensic Analysis

The 4-anilinopiperidine substructure is the core of the powerful synthetic opioid, fentanyl. While N-Phenyl-4-piperidinecarboxamide is not a direct precursor, its synthesis involves similar building blocks (a piperidine-4-substituted ring and an aniline derivative). Forensic laboratories and regulatory bodies closely monitor compounds that can be easily converted to fentanyl precursors. For example, the related compound 4-anilinopiperidine (4-AP) is a known fentanyl precursor and is internationally controlled[6]. Therefore, researchers working with this scaffold must be aware of its chemical relationship to controlled substances and adhere to all institutional and governmental regulations.

Section 5: Safety, Handling, and Storage

As a research chemical, N-Phenyl-4-piperidinecarboxamide hydrochloride should be handled with appropriate care. Safety data is often extrapolated from structurally related compounds.

| Hazard Type | GHS Statement & Precaution | Reference Compounds |

| Acute Toxicity | H302: Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[7][8] | N-phenylpiperidin-4-amine[7], Piperidine[8] |

| Skin Irritation | H315: Causes skin irritation. Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of water.[7][9] | N-phenylpiperidin-4-amine[7], 4-Acetyl-4-phenylpiperidine HCl[9] |

| Eye Irritation | H319: Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[7][9] | N-phenylpiperidin-4-amine[7], 4-Acetyl-4-phenylpiperidine HCl[9] |

| Respiratory | H335: May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7] | N-phenylpiperidin-4-amine[7] |

-

Handling: Always handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally stable but can be hygroscopic.

Conclusion

N-Phenyl-4-piperidinecarboxamide hydrochloride is more than a simple chemical intermediate. It is a compound positioned at the intersection of cardiovascular research, neuroscience, and synthetic methodology. Its well-defined structure allows for rational exploration of structure-activity relationships, while its synthesis provides a practical case study in modern amide coupling and purification techniques. A thorough understanding of its physicochemical properties, analytical profile, and biological context—as outlined in this guide—empowers researchers to utilize this versatile molecule to its full potential, whether as a tool compound, a starting point for a discovery program, or a reference standard in analytical science.

References

- Use of N-(4-aminophenyl)

- Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo.

- Isonipecotic acid hydrochloride | 5984-56-5. ChemicalBook.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical.

- Safety Data Sheet - 4-Phenylpiperidine. Fisher Scientific.

- First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.

- 4-Acetyl-4-phenylpiperidine Hydrochloride - Safety Data Sheet.

- Safety D

- N-Phenylpiperidine-4-carboxamide | 73415-85-7. Biosynth.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of the Korean Chemical Society.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).

- Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.

- June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.

- Note verbale dated 4 January 2024 from the Permanent Mission of the United States of America to the United Nations.

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Isonipecotic acid hydrochloride | 5984-56-5 [chemicalbook.com]

- 4. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Document Viewer [docs.un.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemos.de [chemos.de]

- 9. tcichemicals.com [tcichemicals.com]

molecular weight and formula of N-Phenyl-4-piperidinecarboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Phenyl-4-piperidinecarboxamide hydrochloride, a piperidine derivative of interest in pharmaceutical research and development. This document consolidates essential information regarding its chemical properties, synthesis, characterization, and potential applications, aiming to equip researchers with the foundational knowledge required for its effective utilization.

Core Molecular and Physical Attributes

N-Phenyl-4-piperidinecarboxamide hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a phenylcarboxamide moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

Chemical Structure and Formula

The chemical structure of N-Phenyl-4-piperidinecarboxamide hydrochloride consists of a central piperidine ring. A phenyl group is attached to the nitrogen atom of a carboxamide functional group, which itself is connected at the 4-position of the piperidine ring. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

-

Chemical Formula: C₁₂H₁₇ClN₂O

-

Molecular Weight: 240.73 g/mol

-

CAS Number: 73415-85-7

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-phenylpiperidine-4-carboxamide hydrochloride | - |

| CAS Number | 73415-85-7 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₇ClN₂O | Sigma-Aldrich |

| Molecular Weight | 240.73 g/mol | Sigma-Aldrich |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | 231-233 °C | For the hydrochloride salt.[1] |

| Appearance | Solid (predicted) | Based on typical characteristics of similar compounds. |

| Solubility | Recrystallized from isopropanol/ethyl acetate.[1] | Specific quantitative solubility data in various solvents is not readily available and would require experimental determination. |

Synthesis and Purification

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride can be achieved through a multi-step process, beginning with the formation of the free base followed by conversion to its hydrochloride salt. The following protocol is based on established synthetic routes for similar compounds.

Synthesis of the Free Base: 4-(N-phenylcarbamoyl)piperidine

A common synthetic pathway involves the catalytic hydrogenation of a pyridine precursor.

Experimental Protocol: Synthesis of 4-(N-phenylcarbamoyl)piperidine

-

Hydrogenation: 4-(N-phenylcarbamoyl)pyridine is hydrogenated in acetic acid using a platinum oxide catalyst.[1] This reaction reduces the pyridine ring to a piperidine ring.

-

Work-up:

-

Isolation: The aqueous phase is evaporated to dryness. The resulting residue is boiled with chloroform, filtered, and the solvent is evaporated to yield 4-(N-phenylcarbamoyl)piperidine.[1] The reported melting point of the free base is 121-127 °C.[1]

Formation of the Hydrochloride Salt

The free base is then converted to its hydrochloride salt to improve its handling and solubility properties.

Experimental Protocol: Synthesis of N-Phenyl-4-piperidinecarboxamide Hydrochloride

-

Salt Formation: The free base, 4-(N-phenylcarbamoyl)piperidine, is dissolved in isopropanol.[1]

-

Acidification: Hydrogen chloride is introduced into the solution to precipitate the hydrochloride salt.[1]

-

Purification: The resulting solid is recrystallized from an isopropanol/ethyl acetate mixture to yield purified N-Phenyl-4-piperidinecarboxamide hydrochloride.[1]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific experimental spectra for N-Phenyl-4-piperidinecarboxamide hydrochloride are not widely available in public databases, the following techniques are standard for the characterization of such molecules.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight of a compound. For N-Phenyl-4-piperidinecarboxamide (the free base), the predicted monoisotopic mass is 204.1263 g/mol . In mass spectrometry analysis, this would typically be observed as the [M+H]⁺ ion at m/z 205.1336.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the amide proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for N-Phenyl-4-piperidinecarboxamide would include:

-

N-H stretch: Around 3300 cm⁻¹ for the amide N-H.

-

C=O stretch: A strong absorption around 1650 cm⁻¹ for the amide carbonyl.

-

C-N stretch: In the region of 1400-1200 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Potential Applications and Pharmacological Context

Piperidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The N-phenyl-4-piperidinecarboxamide scaffold is of interest due to its structural similarity to known bioactive molecules.

Some reports suggest that N-Phenylpiperidine-4-carboxamide may act as an inhibitor of thromboxane A2 production, which plays a role in blood clotting.[2] This suggests potential applications in the management of cardiovascular conditions such as high blood pressure.[2]

Furthermore, various derivatives of piperidine carboxamides have been investigated for a range of pharmacological targets, including:

-

Serotonin 5-HT₂C receptors: As positive allosteric modulators.

-

Analgesia: As potent and short-acting analgesics.

-

Anticancer and antimicrobial agents.

The specific pharmacological profile of N-Phenyl-4-piperidinecarboxamide hydrochloride would require dedicated biological screening and evaluation.

Safety and Handling

Conclusion

N-Phenyl-4-piperidinecarboxamide hydrochloride is a compound with a foundation in established synthetic chemistry and belongs to a class of molecules with significant pharmacological potential. This guide has provided the core chemical and physical properties, a detailed synthetic protocol, and an overview of the analytical techniques required for its characterization. Further research into its specific pharmacological activities and safety profile is warranted to fully elucidate its potential in drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 4-(N-phenylcarbamoyl)piperidine. Retrieved from [Link]

Sources

N-Phenyl-4-piperidinecarboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The N-phenyl-4-piperidinecarboxamide core and its closely related analogues represent one of the most versatile and impactful scaffolds in medicinal chemistry. This guide provides a detailed exploration of its synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications, with a primary focus on its role in the development of potent opioid analgesics and its emerging potential in other disease areas.

The 4-Anilinopiperidine Core: A Prolific Source of Opioid Analgesics

While N-phenyl-4-piperidinecarboxamide itself is a foundational structure, a subtle yet critical modification—placing the phenyl group on the amide nitrogen to form the N-phenyl-N-(piperidin-4-yl)propanamide or 4-anilinopiperidine scaffold—gave rise to a revolutionary class of synthetic opioids. Fentanyl, the prototype of this class, is a potent μ-opioid receptor (MOR) agonist that is 50 to 100 times more potent than morphine.[1] This scaffold's ability to be readily modified has led to the development of a wide range of analgesics and anesthetics used in clinical practice.[2]

The significance of this chemical class is also highlighted by the regulatory control placed upon its precursors. Chemicals like 4-anilinopiperidine (4-AP) are designated as List I chemicals by the Drug Enforcement Administration (DEA) due to their use in the illicit synthesis of fentanyl and its analogues.[3][4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-anilinopiperidine derivatives is a cornerstone of developing new analgesics. A common and efficient strategy involves a multi-step process starting from readily available precursors like N-substituted-4-piperidones. The causality behind this pathway lies in the sequential and controlled introduction of the key pharmacophoric elements.

General Synthetic Workflow

The process typically involves three key transformations:

-

N-Alkylation/Arylation: The piperidine nitrogen is substituted, often with a phenethyl group, which is crucial for high opioid receptor affinity.

-

Reductive Amination: The ketone at the C4 position is converted to an aniline group. This step introduces the critical N-phenyl moiety.

-

Acylation: The secondary amine of the aniline group is acylated, typically with a propanoyl group, to complete the pharmacophore.

Caption: General synthetic workflow for 4-anilinopiperidine analogs.

Experimental Protocol: Synthesis of Fentanyl

This protocol provides a representative example of the synthesis of a 4-anilinopiperidine derivative, specifically fentanyl, starting from N-phenethyl-4-piperidone (NPP).

Step 1: Reductive Amination to form 4-anilino-N-phenethyl-piperidine (ANPP)

-

To a solution of N-phenethyl-4-piperidone (NPP) in a suitable solvent such as dichloromethane or dichloroethane, add one equivalent of aniline.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture. This reagent is chosen for its mildness and selectivity in reducing the iminium ion over the ketone, minimizing side reactions.

-

Allow the reaction to proceed for 12-24 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ANPP, which can be purified by column chromatography.[1]

Step 2: Acylation to form Fentanyl

-

Dissolve the purified ANPP in an aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Add a base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

-

Add propionyl chloride dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield fentanyl base.[1]

-

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ether) and adding a solution of HCl in ethanol.[5]

Mechanism of Action: Targeting the μ-Opioid Receptor

The analgesic effects of the 4-anilinopiperidine class are mediated primarily through their activity as agonists at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[6]

Upon agonist binding, the MOR undergoes a conformational change, which triggers intracellular signaling cascades.[6]

-

G-protein Pathway (Analgesia): The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, leading to neuronal hyperpolarization and a reduction in the transmission of pain signals.[7][8]

-

β-Arrestin Pathway (Adverse Effects): The MOR can also signal through a separate pathway involving β-arrestin. This pathway is increasingly associated with the adverse effects of opioids, such as respiratory depression, tolerance, and constipation.[7]

The discovery of these two distinct pathways has spurred the development of "biased agonists"—compounds designed to selectively activate the G-protein pathway while minimizing β-arrestin recruitment, with the goal of creating safer analgesics.[7][9]

Caption: Simplified signaling pathways of the μ-opioid receptor.

Structure-Activity Relationships (SAR)

The potency and pharmacological profile of 4-anilinopiperidine analogues are highly sensitive to their chemical structure. SAR studies have identified key regions of the molecule where modifications can dramatically alter activity.[2]

Caption: Key pharmacophoric regions of the 4-anilinopiperidine scaffold.

-

N1-Substituent: The group attached to the piperidine nitrogen is critical. A phenethyl group is generally optimal for high potency, as seen in fentanyl.[1] This lipophilic group is thought to enhance binding affinity and facilitate entry into the central nervous system.[1]

-

C4-Anilide Group: The N-phenylpropanamide moiety at the C4 position is essential. The orientation of the phenyl ring and the length of the acyl chain (propionyl being ideal) are crucial for proper receptor fit.[2]

-

C3-Position of Piperidine Ring: Introducing small alkyl groups, such as a methyl group, at the C3 position can significantly increase potency. However, this is highly dependent on stereochemistry, with the cis isomer often being more potent than the trans isomer. Larger groups at this position tend to decrease activity.[2]

-

Aniline Ring: Substitution on the aniline phenyl ring can modulate potency and selectivity. For example, adding electron-withdrawing groups can influence the compound's pharmacological profile.

| Compound | N1-Substituent | C4-Substituent | Relative Potency (Morphine = 1) |

| Fentanyl | Phenethyl | N-Phenylpropanamide | ~100 |

| Sufentanil | 2-Thienylethyl | N-Phenylpropanamide | ~500-1000 |

| Carfentanil | Phenethyl | Methyl C4-carboxylate | ~10,000 |

| Remifentanil | Methyl propanoate | Methyl C4-carboxylate | ~100-200 |

Data synthesized from multiple sources for comparative illustration.[1]

Beyond Opioids: A Scaffold for Diverse Targets

The versatility of the piperidine-4-carboxamide scaffold extends far beyond opioid receptors. Its favorable physicochemical properties and ability to present functional groups in specific 3D orientations make it a valuable starting point for designing inhibitors for various enzymes and receptors.[10]

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: In the context of Alzheimer's disease, the formation of neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ) is catalyzed by sQC. A compound featuring a piperidine-4-carboxamide moiety was identified as a novel sQC inhibitor with an IC₅₀ of 34 μM, providing a new chemical scaffold for developing disease-modifying therapies for Alzheimer's.[11]

-

PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a target for certain cancers. A series of derivatives based on a 4-(piperid-3-yl)amino structure were developed as potent PI3Kδ inhibitors. The lead compounds exhibited IC₅₀ values as low as 0.7 nM and 1.3 nM, demonstrating selectivity over other PI3K isoforms and potent anti-proliferation effects in cancer cell lines.[12]

-

Antifungal Agents: Inspired by known antifungals containing piperidine rings, researchers have synthesized libraries of 4-aminopiperidines. Certain long-chain N-alkylated derivatives showed promising antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp., likely by targeting ergosterol biosynthesis.[13][14]

-

Sigma-1 (σ₁) Receptor Ligands: The piperidine propionamide scaffold has also been used to develop dual-target agents. One compound showed high affinity for both the σ₁ receptor (Kᵢ = 1.86 nM), a target for neuropathic pain, and the μ-opioid receptor (Kᵢ = 2.1 nM), suggesting its potential as a novel treatment for complex pain states.[15]

Standardized Biological Evaluation

Assessing the activity of new N-phenyl-4-piperidinecarboxamide derivatives requires robust and validated biological assays. A fundamental step is to determine the compound's binding affinity for its intended target.

Protocol: μ-Opioid Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the μ-opioid receptor.[16]

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor (hMOR).[16]

-

Radioligand: A high-affinity MOR radioligand, such as [³H]-DAMGO.[16]

-

Test Compound: The synthesized N-phenyl-4-piperidinecarboxamide derivative.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: hMOR membranes + [³H]-DAMGO (at a concentration near its dissociation constant, Kₑ).

-

Non-specific Binding: hMOR membranes + [³H]-DAMGO + a high concentration of a non-labeled standard (e.g., 10 μM Naloxone).

-

Competition: hMOR membranes + [³H]-DAMGO + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion and Future Directions

The N-phenyl-4-piperidinecarboxamide scaffold and its 4-anilinopiperidine congeners remain a cornerstone of medicinal chemistry. While their role in generating potent opioid analgesics is well-established, the field is evolving. The current focus is on designing biased agonists that separate analgesia from adverse effects by selectively targeting specific downstream signaling pathways. Furthermore, the demonstrated success of this scaffold in creating potent and selective ligands for non-opioid targets, including enzymes and other receptors implicated in cancer, neurodegenerative disease, and infectious diseases, ensures its continued relevance. Future research will undoubtedly uncover new applications for this privileged structure, solidifying its place as a critical tool in the development of next-generation therapeutics.

References

- Chen, Z., Davies, E., Miller, W. S., Shan, S., Valenzano, K. J., & Kyle, D. J. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters.

- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.).

- Li, Y., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112165.

- Schoen, C., et al. (2021). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).

- US4179569A - N-(4-piperidinyl)-N-phenylamides. (n.d.).

- SYNTHESIS OF PIPERIDINE DERIV

- Kyle, D. J. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ChemInform.

- Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Technology Networks.

- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register.

- Scepilov, V. I., & Zaitsev, D. A. (2011). μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology. Pharmacology Biochemistry and Behavior, 97(2), 157-163.

- Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.

- Livingston, K. E., et al. (2018).

- Nakao, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry, 34, 116041.

- Mu Opioid Receptor Antagonist In Vitro Binding Assay. (n.d.). BenchChem.

- Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214.

- Traynor, J. R., & Neubig, R. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 12, 313.

- Mallipeddi, S., et al. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26167-26176.

- Xu, J., Lu, Z., & Pan, Y. X. (2013). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in molecular biology (Clifton, N.J.), 982, 237-251.

- Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115053.

- Lesniak, A. M., & Spetea, M. (2016). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 21(8), 1013.

- EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).

- Weis, D., et al. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor.

- El-Sayed, M. T., et al. (2020). Synthesis and Biological Evaluation of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 25(18), 4192.

- Schmid, C. L., et al. (2021). G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. The Journal of biological chemistry, 297(6), 101323.

- Schoen, C., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000228.

- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Piperidine Carboxamide Scaffold: A Versatile Modulator of CNS Targets

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine carboxamide scaffold represents a highly privileged structural motif in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of molecular targets within the central nervous system (CNS).[1] Analogs built upon this core structure have been developed as potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them a focal point for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides an in-depth technical exploration of the predominant mechanisms of action for piperidine carboxamide analogs in the CNS. We will dissect their interactions with key targets, delineate the downstream signaling consequences, and provide a robust framework of experimental methodologies for their characterization, thereby offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Significance of the Piperidine Carboxamide Core

The prevalence of the piperidine ring in CNS-active pharmaceuticals underscores its value as a foundational element in drug design. Its three-dimensional structure and the basicity of the nitrogen atom allow for precise interactions with target proteins, while also influencing crucial pharmacokinetic properties such as membrane permeability and metabolic stability. The addition of a carboxamide group provides a key hydrogen bonding motif and a versatile point for synthetic elaboration, enabling the fine-tuning of potency, selectivity, and drug-like properties. This combination has given rise to a vast chemical space of piperidine carboxamide analogs with tailored activities against critical CNS targets.

This guide will focus on three major classes of targets through which these analogs exert their effects in the CNS:

-

G-Protein Coupled Receptors (GPCRs): Primarily focusing on the dopaminergic and serotonergic systems.

-

The Sigma-1 Receptor: An intracellular chaperone with profound neuromodulatory functions.

-

Enzymes: With a particular emphasis on the endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

For each target class, we will explore the molecular mechanism of action, the ensuing signaling cascades, and the validated experimental workflows required to rigorously characterize these interactions.

Modulation of G-Protein Coupled Receptors (GPCRs)

Piperidine carboxamide analogs have been extensively developed as ligands for GPCRs, a superfamily of receptors integral to neurotransmission and the target of a significant portion of all CNS drugs.

Dopamine D2-like Receptor Antagonism

Mechanism of Action: A significant number of antipsychotic drugs feature the piperidine carboxamide scaffold. These compounds often act as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4). In conditions such as schizophrenia, a hyperdopaminergic state in the mesolimbic pathway is hypothesized to underlie psychotic symptoms.[2] Piperidine carboxamide antagonists occupy the orthosteric binding site of the D2 receptor, competitively blocking the binding of endogenous dopamine. This attenuates the downstream signaling cascade initiated by D2 receptor activation.

Downstream Signaling Pathway: The D2 receptor is a canonical Gi/o-coupled GPCR. Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. D2 receptor antagonism by piperidine carboxamide analogs prevents this inhibition, thereby restoring or maintaining cAMP levels. This modulation of the cAMP/PKA pathway influences the phosphorylation state of numerous downstream proteins, including transcription factors, ultimately altering neuronal excitability and gene expression. Additionally, D2 receptor signaling involves β-arrestin pathways, which are implicated in receptor desensitization and internalization, as well as G-protein independent signaling.[3]

Figure 1: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2C Receptor Positive Allosteric Modulation

Mechanism of Action: The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and addiction.[4] Instead of directly activating the receptor, some piperidine carboxamide analogs function as positive allosteric modulators (PAMs).[5][6] These molecules bind to a topographically distinct site from the serotonin binding pocket. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, serotonin.[7] This approach offers greater spatiotemporal precision compared to direct agonism, as it only amplifies the physiological serotonergic signal.

Downstream Signaling Pathway: The 5-HT2C receptor is coupled to Gq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular calcium and activation of PKC lead to a cascade of downstream signaling events that modulate neuronal activity.[8] 5-HT2C PAMs potentiate this cascade in the presence of serotonin.

Figure 2: Serotonin 5-HT2C Receptor Positive Allosteric Modulation.

Targeting the Sigma-1 Receptor

Mechanism of Action: The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[9] It is not a traditional receptor in the sense of having a direct downstream signaling cascade upon ligand binding. Instead, σ1R acts as an inter-organelle signaling modulator.[9] Piperidine carboxamide analogs can act as either agonists or antagonists at this receptor. Upon binding of an agonist, the σ1R can dissociate from its binding partner at the ER and translocate to other parts of the cell, including the plasma membrane, where it can interact with and modulate the function of various proteins such as ion channels and GPCRs.[10] This modulation can influence a wide range of cellular processes, including calcium homeostasis, neuronal excitability, and cellular survival pathways, making it a target for neurodegenerative diseases and pain.[11]

Downstream Signaling Consequences: The functional outcomes of σ1R modulation are context-dependent and depend on the specific proteins it interacts with. For example, by modulating NMDA receptors and voltage-gated ion channels, σ1R ligands can influence synaptic plasticity and neuronal excitability. Their role in regulating ER stress and mitochondrial function also points to their potential in neuroprotective strategies.

Enzyme Inhibition: Modulating the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating mood, pain, and memory. Piperidine carboxamide analogs have emerged as potent inhibitors of the key enzymes that degrade endocannabinoids.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Mechanism of Action: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[12] Certain piperidine carboxamide derivatives act as covalent inhibitors of FAAH.[4] These inhibitors typically contain a reactive carbonyl group that is attacked by a catalytic serine residue (Ser241) in the FAAH active site.[13] This forms a stable, carbamylated enzyme-inhibitor adduct, rendering the enzyme inactive.[13]

Downstream Signaling Consequences: By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to an increase in its endogenous levels.[14] This enhances the activation of cannabinoid receptors (primarily CB1 in the CNS) in a spatially and temporally controlled manner, amplifying the natural tone of the endocannabinoid system. This mechanism is being explored for the treatment of anxiety, depression, and pain, with the potential for fewer side effects compared to direct CB1 receptor agonists.[14]

Monoacylglycerol Lipase (MAGL) Inhibition

Mechanism of Action: MAGL is the main enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), which is present at much higher levels in the brain than anandamide. Similar to FAAH inhibitors, piperidine-based carboxamides and carbamates have been developed as potent and selective inhibitors of MAGL.[15][16] These compounds also often act as covalent inhibitors, targeting a catalytic serine residue within the enzyme's active site.[16]

Downstream Signaling Consequences: Inhibition of MAGL leads to a significant elevation of 2-AG levels in the brain.[16] This results in enhanced signaling through both CB1 and CB2 receptors. Given the abundance and widespread role of 2-AG in synaptic transmission, MAGL inhibition has profound effects on neurotransmission and is being investigated for its therapeutic potential in neurodegenerative disorders, anxiety, and epilepsy.[17]

Figure 3: Inhibition of Endocannabinoid Degrading Enzymes.

Experimental Workflows for Mechanistic Characterization

A multi-tiered approach is essential to fully elucidate the mechanism of action of a novel piperidine carboxamide analog. This involves a combination of in vitro biochemical and cell-based assays, followed by ex vivo and in vivo studies to confirm target engagement and physiological relevance.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of the compound for its molecular target.

-

Methodology: Radioligand Competition Binding Assay. This is the gold standard for measuring the affinity of a ligand for a receptor.[18]

-

Preparation: Prepare cell membranes or purified protein expressing the target of interest.

-

Incubation: Incubate the membranes/protein with a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperidine carboxamide analog).

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration over glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

-

Causality and Rationale: This assay directly measures the ability of the test compound to displace a known ligand from the target's binding site, providing a quantitative measure of its affinity. The choice of radioligand is critical; it should be selective for the target and have high affinity to ensure a robust signal.[19]

-

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC50 or IC50) and efficacy.

-

Methodologies:

-

cAMP Assays (for Gi/o- and Gs-coupled GPCRs):

-

Principle: Measures the accumulation or inhibition of cyclic AMP, a key second messenger.[14]

-

Protocol (e.g., GloSensor™ cAMP Assay):

-

Transfect cells expressing the target GPCR with a biosensor construct (e.g., a luciferase variant fused to a cAMP-binding domain).

-

Pre-equilibrate the cells with the biosensor's substrate.

-

Add the test compound (and/or a known agonist) to the cells.

-

Measure the luminescent signal, which correlates with intracellular cAMP levels.[20]

-

-

-

Calcium Mobilization Assays (for Gq/11-coupled GPCRs):

-

Principle: Measures the transient increase in intracellular calcium concentration following receptor activation.[21]

-

Protocol (using a fluorescent Ca2+ indicator like Fluo-4):

-

Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

-

Add the test compound (and/or a known agonist).

-

Measure the change in fluorescence intensity over time using a plate reader or microscope.[22]

-

-

-

-

Causality and Rationale: Functional assays are essential to move beyond simple binding and understand the biological consequence of the ligand-target interaction. Measuring downstream second messengers like cAMP or Ca2+ provides a direct readout of receptor activation or inhibition.[18]

Ex Vivo and In Vivo Assays

-

Objective: To assess the effect of the compound on the electrical properties of neurons.

-

Methodology: Whole-Cell Patch-Clamp Recording. This technique allows for the measurement of ionic currents through channels in the cell membrane of a single neuron.[23]

-

Preparation: Prepare acute brain slices from a rodent.

-

Recording: A glass micropipette filled with a conductive solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Measurement: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to receptor activation or channel opening are measured. In current-clamp mode, the change in membrane potential (e.g., action potentials) is recorded.

-

Application: The piperidine carboxamide analog is applied to the bath solution to determine its effect on baseline currents or on currents evoked by an agonist.

-

-

Causality and Rationale: This technique provides high-resolution information on how a compound's interaction with a target (e.g., a GPCR that modulates an ion channel) translates into a change in neuronal function, such as excitability.[24]

-

Objective: To measure the effect of the compound on neurotransmitter levels in the brain of a living animal.

-

Methodology: In Vivo Microdialysis.

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane at its tip is stereotactically implanted into a specific brain region (e.g., the striatum for dopamine studies).[25]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF.

-

Sample Collection: The outgoing aCSF (the dialysate) is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as HPLC coupled with electrochemical detection.

-

Drug Administration: The piperidine carboxamide analog is administered systemically (e.g., via intraperitoneal injection), and the resulting changes in neurotransmitter levels are monitored over time.

-

-

Causality and Rationale: This powerful technique provides direct evidence of target engagement in the living brain. For example, a D2 antagonist would be expected to increase extracellular dopamine levels due to blockade of presynaptic autoreceptors.[26]

-

Objective: To assess the compound's effect on behaviors relevant to CNS disorders.

-

Methodologies:

-

Forced Swim Test (Depression): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.[27][28]

-

Elevated Plus Maze (Anxiety): The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

-

-

Causality and Rationale: Behavioral models are crucial for establishing the therapeutic potential of a compound. The choice of model depends on the hypothesized mechanism of action and the intended therapeutic indication. These tests provide an integrated, whole-organism readout of the compound's CNS effects.

Quantitative Data Summary

The following table provides representative data for different classes of piperidine carboxamide analogs. Note: These values are illustrative and can vary significantly based on the specific analog and assay conditions.

| Compound Class | Target | Assay Type | Example Analog | Potency (Ki/IC50/EC50) | Reference |

| D2 Antagonist | Dopamine D2 Receptor | Radioligand Binding | Haloperidol | Ki: ~1-5 nM | [29] |

| 5-HT2C PAM | Serotonin 5-HT2C Receptor | Calcium Mobilization | CTW0415 (Compound 12) | EC50 (in presence of 5-HT): ~1 nM | [5] |

| FAAH Inhibitor | Fatty Acid Amide Hydrolase | Enzyme Inhibition | PF-04457845 | IC50: ~7.2 nM | [30] |

| MAGL Inhibitor | Monoacylglycerol Lipase | Enzyme Inhibition | JZL184 | IC50: ~8 nM | [16] |

Clinical Landscape

The therapeutic potential of piperidine carboxamide analogs is underscored by their progression into clinical trials for various CNS disorders.

-

Schizophrenia: Numerous antipsychotics based on this scaffold are clinically approved (e.g., Haloperidol). Newer compounds with mixed D2/serotonin receptor profiles continue to be investigated. However, recent trials with compounds like Pimavanserin for the negative symptoms of schizophrenia did not meet their primary endpoints, highlighting the challenges in treating this aspect of the disorder.[17]

-

Depression: FAAH inhibitors, such as PF-04457845 and JNJ-42165279, have entered Phase II clinical trials for major depressive disorder and anxiety, showing good tolerability but with mixed results on efficacy.[30] Tipepidine, a non-narcotic antitussive with a piperidine core, has shown promise as an adjunctive therapy in major depressive disorder in some studies.[26]

-

Other CNS Disorders: The ampakine CX516, which contains a piperidine moiety, was investigated for schizophrenia, though with limited success as a monotherapy.[3]

The translation from preclinical efficacy to clinical success remains a significant hurdle, often due to unforeseen side effects, suboptimal pharmacokinetic profiles in humans, or the complexity of the CNS disorders being targeted.

Conclusion

The piperidine carboxamide scaffold is a cornerstone of CNS drug discovery, offering a remarkable degree of chemical tractability and biological promiscuity that can be harnessed for therapeutic benefit. By acting as antagonists, allosteric modulators, or enzyme inhibitors, these analogs can precisely manipulate the signaling pathways that are dysregulated in a host of neurological and psychiatric conditions. A thorough understanding of their molecular mechanisms, coupled with a rigorous and logical application of the experimental workflows detailed in this guide, is paramount for the successful development of the next generation of CNS therapeutics based on this versatile chemical core.

References

- Myllymäki, M. J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6686-6695.

- Wuts, P. G. M., & Jones, G. R. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116065.

- Woszczek, G., et al. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 85-98.

- Shalaby, A., et al. (2020). Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial. Journal of Affective Disorders, 265, 332-338.

- Goff, D. C., et al. (1999). Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series. Journal of Clinical Psychopharmacology, 19(4), 381-382.

- Castagné, V., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.

- Meltzer, H. Y. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 25(6), 3469.

- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.

- Di Giovanni, G. (Ed.). (2019). The Serotonin 5-HT2C Receptor. MDPI.

- Long, J. Z., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1137-1153.

- Sontheimer, H. (2007). Whole-Cell Patch-Clamp Recordings. Neuromethods, 38, 35-63.

- Kournoutou, K. G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10467-10486.

- Boston University. (2024). A “Game-Changing” New Drug for Schizophrenia? The Brink.

- Wold, E. A., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1594-1613.

- Creative Bioarray. (n.d.).

- Kumar, A., et al. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry, 25(27), 3249-3271.

- Monti, L., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1968.

- Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future Medicinal Chemistry, 1(4), 675-691.

- Gunthorpe, M. J., & Chizh, B. A. (2009). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 71-75.

- Piomelli, D., et al. (2006). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of the American Chemical Society, 128(16), 5306-5307.

- Wang, T., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7149-7168.

- Acadia Pharmaceuticals Inc. (2024).

- Understanding Animal Research. (n.d.). Factsheet on the forced swim test.

- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.

- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Pharmaceutical Design, 15(28), 3320-3334.

- Pizzimenti, C. L., & Lindsley, C. W. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(3).

- Fico, G., et al. (2022). Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents. Frontiers in Pharmacology, 13, 895316.

- Chen, J., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544.

- Luedtke, R. R., & Newman, A. H. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4381.

- Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566.

- Kim, K. M., & Park, K. D. (2021). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 22(21), 11599.

- Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.

- Chianese, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7271.

- Chen, J., et al. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 13(12), 1836-1848.

- Wang, S., et al. (2012). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Current Topics in Medicinal Chemistry, 12(9), 1013-1035.

- Ahn, H. S., et al. (2019). Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia. Schizophrenia Bulletin, 45(1), 125-132.

- ClinicalTrials.gov. (2011). Minocycline, Acetylsalicylic Acid or Pramipexole vs Placebo in Patients With Schizophrenia or Schizoaffective Disorder (NCT01320982).

- Keller, M. B., et al. (2010). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder.

- Kiss, L. E., et al. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Bioorganic & Medicinal Chemistry Letters, 28(17), 2901-2905.

- Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51523.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Molecular Devices. (n.d.).

- Vandeputte, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7149-7168.

- Seeman, P. (2016). All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. CNS Neuroscience & Therapeutics, 22(2), 83-91.

- Agilent Technologies. (2023).

- Promega Corporation. (n.d.). GloSensor cAMP Assay Quick Protocol, FB113.

- Gaetani, S., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Journal of Psychopharmacology, 30(5), 415-418.

- Wold, E. A., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1594-1613.

Sources

- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. mdpi.com [mdpi.com]

- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 12. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GloSensor™ cAMP Assay Protocol [promega.jp]

- 15. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acadia.com [acadia.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. promega.com [promega.com]

- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 29. Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Phenyl-4-piperidinecarboxamide hydrochloride as an intermediate in opioid synthesis

An In-Depth Technical Guide to the 4-Anilinopiperidine Scaffold as a Core Intermediate in Opioid Synthesis

Introduction: The Centrality of the Piperidine Scaffold in Modern Opioid Development

The 4-anilinopiperidine skeleton represents a cornerstone in the architecture of numerous high-potency synthetic opioids, most notably fentanyl and its extensive family of analogues. Its strategic importance lies in its function as a versatile molecular scaffold, allowing for systematic modifications at key positions to modulate pharmacological activity, potency, and metabolic stability. While various synthetic intermediates exist, the elaboration of the 4-anilinopiperidine core is central to the most prevalent and historically significant manufacturing routes.